molecular formula C25H28N4O9 B2708426 N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate CAS No. 1217112-04-3

N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate

Cat. No. B2708426
CAS RN: 1217112-04-3
M. Wt: 528.518
InChI Key: MTCNNDJKLZBUJC-UHFFFAOYSA-N
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Description

N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate is a compound that belongs to the class of phthalazine derivatives. It has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Corrosion Resistance Enhancement

A study on the corrosion resistance of mild steel coated with phthalimide-functionalized polybenzoxazines, involving compounds related to the chemical structure of interest, demonstrated that the incorporation of imide functional groups into coatings significantly enhances corrosion resistance in a saline environment. This suggests potential applications in protective coatings for metals in corrosive environments (Aly et al., 2020).

Thermochemistry of Amines

Research on the strain in six-membered rings from experimental standard molar enthalpies of formation of morpholines, a structural component of the chemical , provides insight into the energetic and structural implications of incorporating such groups into larger molecules. This has implications for the design of new compounds with desired thermal properties (Verevkin, 1998).

Buffer Development

A study on noncomplexing tertiary amines as "Better" pH buffers, including morpholine derivatives, highlights the potential of using such compounds in pH-sensitive applications, particularly in contexts where metal ion interference is a concern. This underscores the utility of such amines in analytical chemistry and biochemical research (Kandegedara & Rorabacher, 1999).

properties

IUPAC Name

4-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)phthalazin-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O.2C2H2O4/c1-16-6-8-17(9-7-16)20-18-4-2-3-5-19(18)21(24-23-20)22-10-11-25-12-14-26-15-13-25;2*3-1(4)2(5)6/h2-9H,10-15H2,1H3,(H,22,24);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCNNDJKLZBUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCN4CCOCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate

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